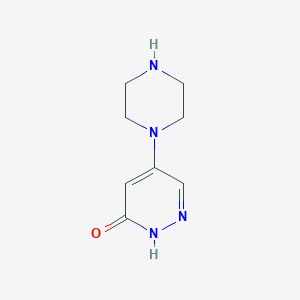![molecular formula C9H9N3O B062396 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one CAS No. 163120-50-1](/img/structure/B62396.png)
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes, including topoisomerase I and II, DNA polymerases, and reverse transcriptases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to exhibit antiviral activity against HIV, hepatitis B, and hepatitis C viruses. In addition, it has been shown to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit a wide range of activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one. One of the potential areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity and could be used as a lead compound for the development of new anticancer drugs. Another potential area of research is the investigation of the compound's potential use in the treatment of neurological disorders. This compound has been shown to exhibit neuroprotective properties and could be used for the development of new drugs for the treatment of neurological disorders. Finally, further research could be conducted to improve the solubility of this compound, making it more suitable for use in vivo.
Conclusion:
In conclusion, 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been reported using different methods. One of the most commonly used methods involves the reaction of 2-amino-3-chloroquinoxaline with ethyl glyoxalate in the presence of triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one.
Applications De Recherche Scientifique
5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and antifungal properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
163120-50-1 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-3-1-2-6-8(7)12(9)5-4-10-6/h1-3,10H,4-5H2,(H,11,13) |
Clé InChI |
FIEAOHXEXPYUCR-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C=CC=C3N1)NC2=O |
SMILES canonique |
C1CN2C3=C(C=CC=C3N1)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)


![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)




![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)

